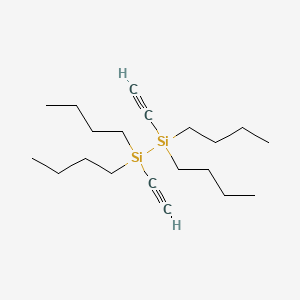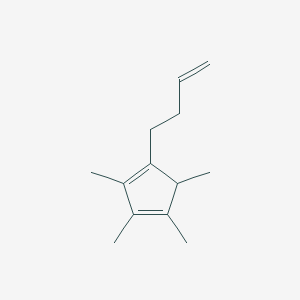
1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- is an organic compound with the molecular formula C13H20. This compound is a derivative of cyclopentadiene, featuring a butenyl group and four methyl groups attached to the cyclopentadiene ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- typically involves the reaction of a cyclopentadienyl anion source with an alkyl group source. One common method includes the use of a fulvene intermediate, which is reduced with lithium aluminum hydride (LiAlH4) to produce the substituted cyclopentadienide . Another technique involves the reaction of a cyclopentadiene nucleophile with an electrophile, such as an alkyl halide .
Industrial Production Methods
In industrial settings, the production of alkyl cyclopentadiene compounds often involves the use of metallocene catalyst compounds. These catalysts are well-known for their role in olefin polymerization . The process typically includes the extraction of the alkyl cyclopentadiene compound with a hydrocarbon solvent .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction typically results in the formation of the corresponding reduced compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- has several applications in scientific research:
Biology: The compound’s derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential therapeutic applications.
Industry: It is used in the production of various polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of metallocene catalysts, the compound interacts with olefins to facilitate polymerization reactions . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclopentadiene, 5-(3-butenyl)-1,2,3,4-tetramethyl-: This compound is structurally similar but differs in the position of the butenyl group.
2-(1,1-Dimethyl-3-butenyl)-1,3-cyclopentadiene: Another similar compound with a different substitution pattern.
Benzene, 1-methyl-3-(1-methylethyl)-: Although not a cyclopentadiene derivative, it shares some structural similarities.
Uniqueness
1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
119859-31-3 |
|---|---|
Molekularformel |
C13H20 |
Molekulargewicht |
176.30 g/mol |
IUPAC-Name |
1-but-3-enyl-2,3,4,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H20/c1-6-7-8-13-11(4)9(2)10(3)12(13)5/h6,11H,1,7-8H2,2-5H3 |
InChI-Schlüssel |
OYQXZNMTNZIEHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C(C(=C1CCC=C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


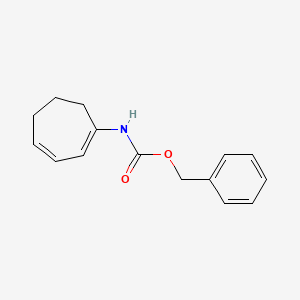
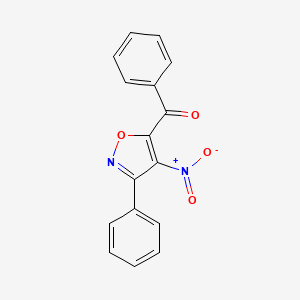
![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
![Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate](/img/structure/B14296201.png)
![1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol](/img/structure/B14296206.png)
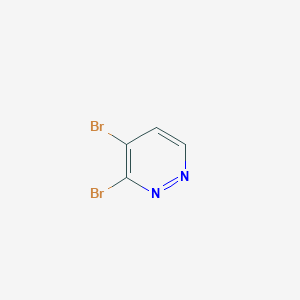
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)

![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)

![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
